

Solubility of 2-(trans-4-Aminocyclohexyl)propan-2-ol in organic solvents

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	2-(trans-4-Aminocyclohexyl)propan-2-ol
Cat. No.:	B1523724

[Get Quote](#)

An In-Depth Technical Guide Solubility Profile of **2-(trans-4-Aminocyclohexyl)propan-2-ol**: A Guide for Pharmaceutical Development

Abstract

2-(trans-4-Aminocyclohexyl)propan-2-ol is a key intermediate in the synthesis of advanced pharmaceutical agents, including potent kinase inhibitors like TP-3654^{[1][2]}. As with any active pharmaceutical ingredient (API) or intermediate, a thorough understanding of its solubility characteristics in various organic solvents is paramount. Solubility dictates critical downstream processes, including reaction kinetics, purification strategies (such as crystallization), formulation design, and ultimately, the bioavailability of the final drug product. This guide provides a comprehensive framework for researchers, chemists, and formulation scientists to understand, experimentally determine, and apply the solubility data of this compound. We will explore the theoretical underpinnings of its solubility based on its molecular structure, present a detailed protocol for its experimental determination using the gold-standard shake-flask method, and discuss the practical implications of this data in a drug development context.

Introduction: The Critical Role of Solubility

The journey of a drug candidate from laboratory synthesis to clinical application is fraught with challenges, many of which are rooted in its fundamental physicochemical properties. Among these, solubility is a cornerstone. For an intermediate like **2-(trans-4-**

Aminocyclohexyl)propan-2-ol, solubility data is not merely academic; it is a critical dataset that informs:

- Process Chemistry: Selection of appropriate solvents for synthesis to ensure reactants are in the same phase, influencing reaction rates and yield.
- Purification and Isolation: Designing efficient crystallization or chromatography protocols, where solubility differences are exploited to remove impurities.
- Formulation Development: Understanding solubility is the first step in designing a dosage form, as poor solubility can lead to low bioavailability and therapeutic variability^[3].

This document serves as a technical guide for elucidating the solubility profile of **2-(trans-4-Aminocyclohexyl)propan-2-ol**, grounding experimental practice in sound scientific principles.

Physicochemical Profile and Theoretical Solubility Considerations

The principle of "like dissolves like" is the guiding tenet of solubility prediction^[4]. A molecule's solubility in a given solvent is a function of the interplay between its structural features and the solvent's properties.

Molecular Structure Analysis

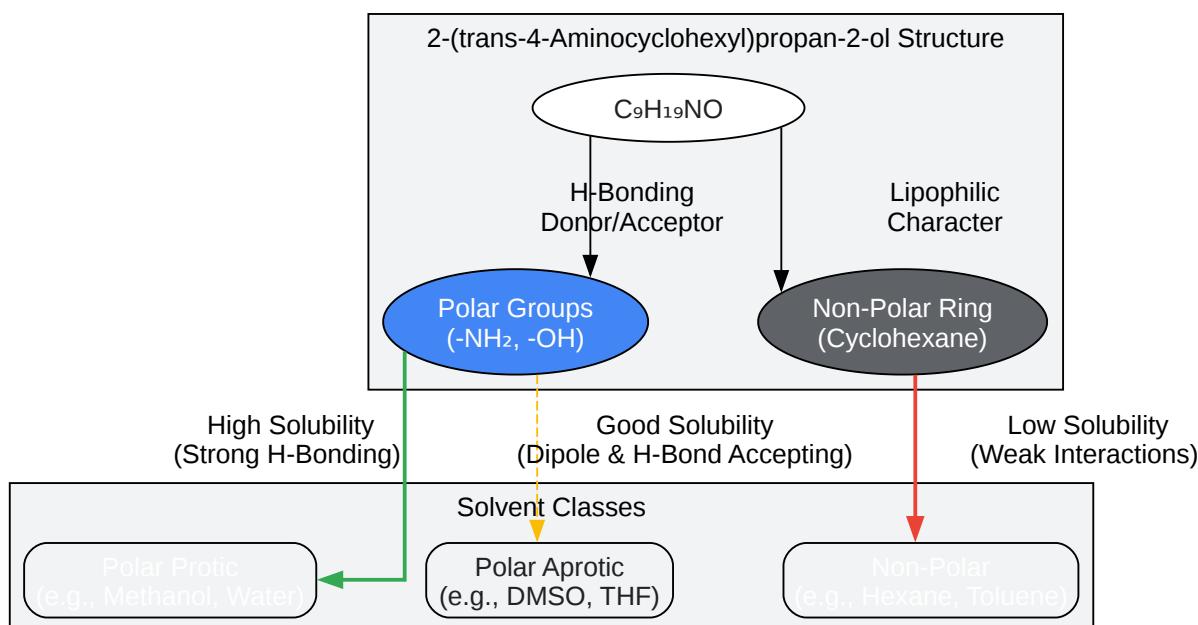
The structure of **2-(trans-4-Aminocyclohexyl)propan-2-ol** possesses distinct features that govern its solubility:

- Polar, Hydrogen-Bonding Groups: The presence of a primary amine (-NH₂) and a tertiary alcohol (-OH) group makes the molecule highly polar. These groups can act as both hydrogen bond donors and acceptors, enabling strong interactions with protic and polar aprotic solvents.
- Non-Polar Scaffold: The cyclohexane ring provides a non-polar, lipophilic backbone. While the polar groups are dominant, this hydrocarbon structure allows for some interaction with less polar solvents.

- Basic Amine Functionality: The amine group is basic and can be protonated in acidic conditions to form a highly polar, charged ammonium salt ($\text{R}-\text{NH}_3^+$). This reaction can dramatically increase solubility in aqueous or protic media.

Predicted Physicochemical Properties

A summary of the compound's key predicted properties is essential for building a theoretical framework.


Property	Value	Source
Molecular Formula	$\text{C}_9\text{H}_{19}\text{NO}$	[2] [5]
Molecular Weight	157.26 g/mol	[2]
Predicted Boiling Point	240.2 ± 13.0 °C	[6] [7] [8]
Predicted Density	0.975 ± 0.06 g/cm ³	[6] [7] [8]
Predicted pKa (Alcohol)	15.18 ± 0.29	[6] [7] [8]

Theoretical Solubility in Different Solvent Classes

Based on the structure, we can predict the solubility behavior:

- Polar Protic Solvents (e.g., Water, Methanol, Ethanol): High solubility is expected. These solvents can engage in extensive hydrogen bonding with both the amine and alcohol functionalities.
- Polar Aprotic Solvents (e.g., DMSO, THF, Acetonitrile): Moderate to good solubility is anticipated. These solvents can act as hydrogen bond acceptors and have strong dipole moments that can solvate the polar regions of the molecule.
- Non-Polar Solvents (e.g., Hexane, Toluene, Dichloromethane): Low solubility is expected. The strong intermolecular hydrogen bonding of the solute is difficult to overcome by the weak van der Waals forces offered by these solvents.

The following diagram illustrates the relationship between the molecule's structure and its expected solubility.

[Click to download full resolution via product page](#)

Caption: Relationship between molecular features and predicted solubility.

Experimental Determination of Equilibrium Solubility

While theoretical predictions are useful, empirical data is required for definitive decision-making. Thermodynamic or equilibrium solubility is the most consistent and reliable measurement, representing the concentration of a compound in a saturated solution when excess solid is present and the system is at equilibrium^{[9][10]}.

The Saturation Shake-Flask Method

The shake-flask method is considered the "gold standard" for determining equilibrium solubility due to its reliability and widespread acceptance by regulatory bodies^{[9][11][12]}. The method

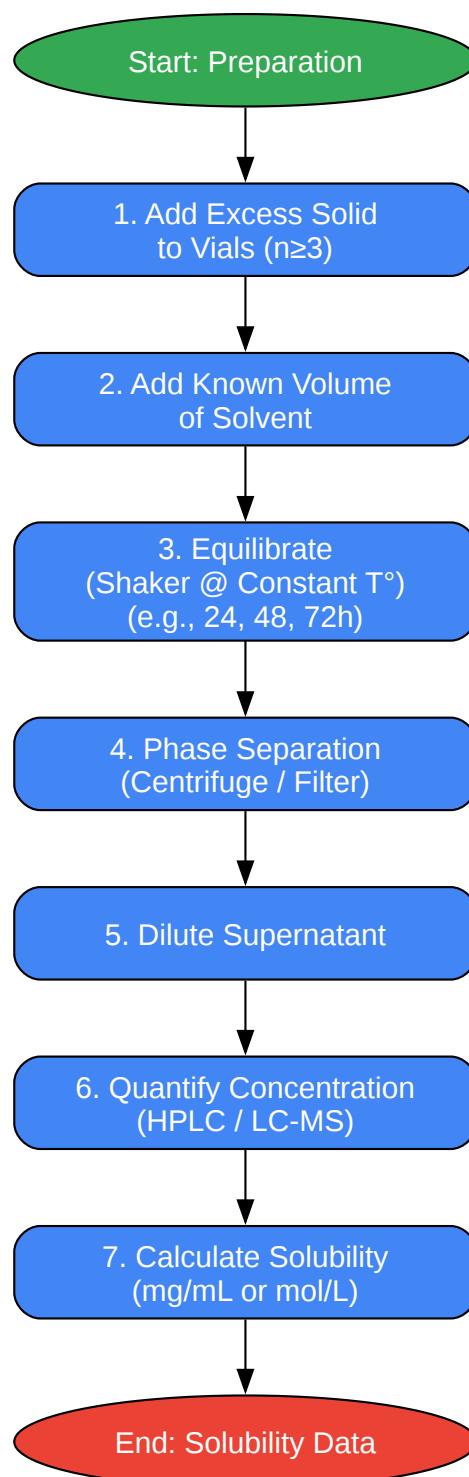
involves agitating an excess of the solid compound in the solvent for a sufficient period to reach equilibrium, followed by separation of the undissolved solid and quantification of the solute in the supernatant.

Detailed Experimental Protocol

This protocol is designed as a self-validating system by ensuring equilibrium has been reached.

Materials and Reagents:

- **2-(trans-4-Aminocyclohexyl)propan-2-ol** (crystalline solid)
- Selected organic solvents (analytical grade or higher)
- Glass vials with PTFE-lined screw caps
- Orbital shaker or thermomixer with temperature control (e.g., 25 °C)[11]
- Centrifuge
- Syringe filters (e.g., 0.22 µm PTFE)
- Analytical balance
- Calibrated pipettes
- High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Liquid Chromatography-Mass Spectrometry (LC-MS) system[13][14]


Step-by-Step Methodology:

- Preparation: Add an excess amount of **2-(trans-4-Aminocyclohexyl)propan-2-ol** to a series of vials. "Excess" means enough solid should remain visible at the end of the experiment. A starting point is typically 5-10 mg of solid per 1 mL of solvent.
- Solvent Addition: Accurately add a known volume of the desired organic solvent (e.g., 2.0 mL) to each vial. Prepare at least three replicates for each solvent.

- **Equilibration:** Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C)[9][11]. Agitate the samples for a predetermined time. To ensure equilibrium is reached, a time-course study is essential. Samples should be taken at various time points (e.g., 24, 48, and 72 hours) until the measured concentration plateaus, indicating that saturation has been achieved[15].
- **Phase Separation:** After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to let the excess solid settle. Then, separate the saturated solution from the undissolved solid. This is typically achieved by centrifugation followed by careful withdrawal of the supernatant, or by direct filtration of the supernatant through a chemically-resistant syringe filter[3][13].
- **Sample Preparation for Analysis:** Dilute an aliquot of the clear supernatant with a suitable solvent (often the mobile phase of the analytical method) to a concentration that falls within the linear range of the calibration curve.
- **Quantification:** Analyze the diluted samples using a validated analytical method, such as HPLC-UV or LC-MS, to determine the concentration of the dissolved compound[13]. A calibration curve prepared with known concentrations of the compound must be used for accurate quantification[3][11].
- **Calculation:** Calculate the solubility by multiplying the measured concentration by the dilution factor. The results are typically expressed in units of mg/mL or mol/L.

Experimental Workflow Diagram

The following diagram outlines the shake-flask solubility determination workflow.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-(trans-4-Aminocyclohexyl)propan-2-ol | 899806-45-2 [m.chemicalbook.com]
- 2. 2-(trans-4-Aminocyclohexyl)propan-2-ol , 97% , 899806-45-2 - CookeChem [cookechem.com]
- 3. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 4. chem.ws [chem.ws]
- 5. trans-2-(4-Amino-cyclohexyl)-propan-2-ol | C9H19NO | CID 53255491 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 899806-45-2 CAS MSDS (2-(trans-4-Aminocyclohexyl)propan-2-ol) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. 2-(trans-4-Aminocyclohexyl)propan-2-ol | 899806-45-2 [amp.chemicalbook.com]
- 8. TRANS-2-(4-AMINOCYCLOHEXYL)-2-HYDROXYPROPANE Eight Chongqing Chemdad Co. , Ltd [chemdad.com]
- 9. biorelevant.com [biorelevant.com]
- 10. pharmatutor.org [pharmatutor.org]
- 11. scribd.com [scribd.com]
- 12. dissolutiontech.com [dissolutiontech.com]
- 13. enamine.net [enamine.net]
- 14. downloads.regulations.gov [downloads.regulations.gov]
- 15. who.int [who.int]
- To cite this document: BenchChem. [Solubility of 2-(trans-4-Aminocyclohexyl)propan-2-ol in organic solvents]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1523724#solubility-of-2-trans-4-aminocyclohexyl-propan-2-ol-in-organic-solvents>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com